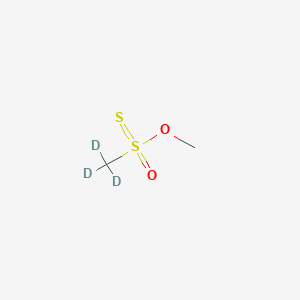
Methoxy-oxo-sulfanylidene-(trideuteriomethyl)-lambda6-sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methoxy-oxo-sulfanylidene-(trideuteriomethyl)-lambda6-sulfane is a complex organosulfur compound. The presence of deuterium atoms in its structure suggests its use in specialized scientific research, particularly in studies involving isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methoxy-oxo-sulfanylidene-(trideuteriomethyl)-lambda6-sulfane likely involves multiple steps, including the introduction of deuterium atoms. Common synthetic routes may include:
Deuterium Exchange Reactions: Using deuterated solvents or reagents to replace hydrogen atoms with deuterium.
Sulfur Incorporation: Introducing sulfur atoms through thiolation reactions.
Methoxylation: Adding methoxy groups via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such a specialized compound would involve large-scale deuterium exchange and thiolation processes, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methoxy-oxo-sulfanylidene-(trideuteriomethyl)-lambda6-sulfane can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction to thiols or sulfides using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methoxy-oxo-sulfanylidene-(trideuteriomethyl)-lambda6-sulfane has several scientific research applications:
Chemistry: Used as a reagent in isotopic labeling studies to trace reaction pathways.
Biology: Employed in metabolic studies to understand the role of sulfur-containing compounds.
Medicine: Investigated for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the synthesis of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of Methoxy-oxo-sulfanylidene-(trideuteriomethyl)-lambda6-sulfane involves its interaction with molecular targets through its sulfur and methoxy groups. These interactions can modulate various biochemical pathways, including enzyme inhibition and activation.
Comparison with Similar Compounds
Similar Compounds
Methoxy-oxo-sulfanylidene-methyl-lambda6-sulfane: Similar structure but without deuterium atoms.
Methoxy-oxo-sulfanylidene-ethyl-lambda6-sulfane: Contains an ethyl group instead of a trideuteriomethyl group.
Uniqueness
The presence of deuterium atoms in Methoxy-oxo-sulfanylidene-(trideuteriomethyl)-lambda6-sulfane makes it unique for isotopic labeling studies, providing distinct advantages in tracing and analyzing chemical and biological processes.
Properties
Molecular Formula |
C2H6O2S2 |
|---|---|
Molecular Weight |
129.22 g/mol |
IUPAC Name |
methoxy-oxo-sulfanylidene-(trideuteriomethyl)-λ6-sulfane |
InChI |
InChI=1S/C2H6O2S2/c1-4-6(2,3)5/h1-2H3/i2D3 |
InChI Key |
LEBYISUPSSNHTJ-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])S(=O)(=S)OC |
Canonical SMILES |
COS(=O)(=S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


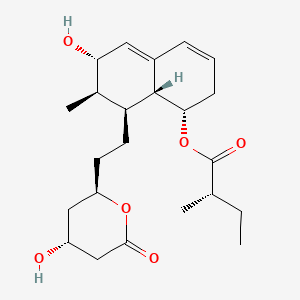
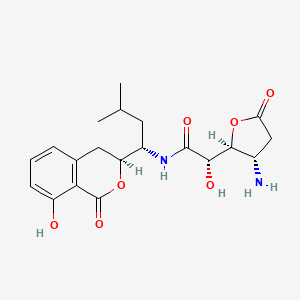
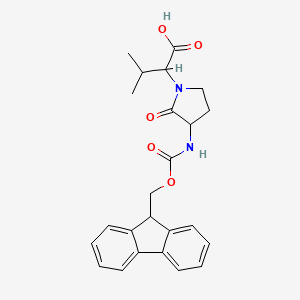
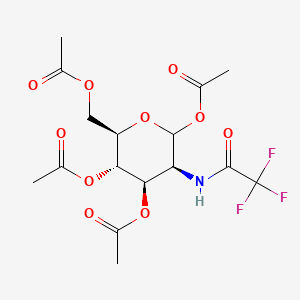
![(2-Methyl-1,1-dioxido-2,3-dihydrobenzo[d]isothiazol-5-yl)boronic acid](/img/structure/B13405325.png)
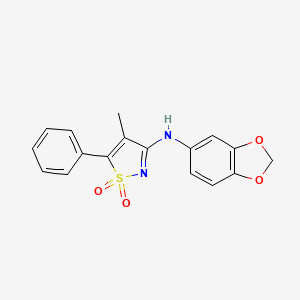
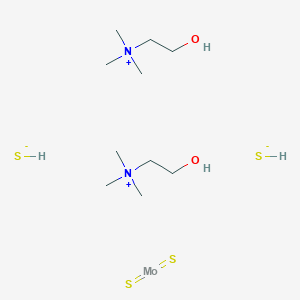
![(16R,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol](/img/structure/B13405343.png)
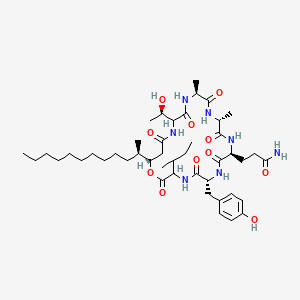

![sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1,2-dihydrobenzimidazol-3-ide](/img/structure/B13405365.png)

![tert-butyl N-[(2S)-1-[[(2S)-4-methyl-1-[[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxo-4-phenylbutan-2-yl]carbamate](/img/structure/B13405373.png)

